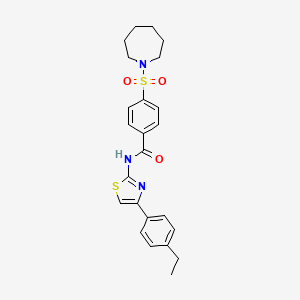
4-Phenyl-1,3-benzothiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Phenyl-1,3-benzothiazol-2-amine is a chemical compound with the CAS Number: 21418-32-6 . It has a molecular weight of 226.3 and its IUPAC name is 4-phenyl-1,3-benzothiazol-2-amine .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 4-Phenyl-1,3-benzothiazol-2-amine, can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions . For instance, 7-substituted-2-(4-substitutedphenyl)imidazo[2,1-b] benzothiazole derivatives were synthesized from 6-substituted-1,3-benzothiazol-2-amine .Molecular Structure Analysis
The InChI code for 4-Phenyl-1,3-benzothiazol-2-amine is 1S/C13H10N2S/c14-13-15-12-10 (7-4-8-11 (12)16-13)9-5-2-1-3-6-9/h1-8H, (H2,14,15) .Chemical Reactions Analysis
While specific chemical reactions involving 4-Phenyl-1,3-benzothiazol-2-amine are not detailed in the search results, benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions .Physical And Chemical Properties Analysis
4-Phenyl-1,3-benzothiazol-2-amine is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Applications De Recherche Scientifique
Antitumor Properties
4-Phenyl-1,3-benzothiazol-2-amine derivatives demonstrate potent antitumor properties, specifically against breast and ovarian cancer. These compounds are biotransformed by cytochrome P450 1A1, leading to both active and inactive metabolites. Amino acid conjugation is used to improve drug lipophilicity, allowing for better drug formulation and bioavailability. Prodrugs of this compound show promising results in preclinical studies for treating breast and ovarian cancer, indicating their potential for clinical evaluation (Bradshaw et al., 2002).
Corrosion Inhibition
4-Phenyl-1,3-benzothiazol-2-amine derivatives also serve as effective corrosion inhibitors for mild steel in acidic environments. They exhibit high inhibition efficiency, which can be attributed to the adsorption of these compounds on the metal surface. This property makes them useful in industrial applications where corrosion resistance is essential (Salarvand et al., 2017).
Antimicrobial Activity
Some derivatives of 4-Phenyl-1,3-benzothiazol-2-amine have been synthesized and evaluated for their antimicrobial properties. These compounds demonstrate significant antibacterial and antifungal activities, making them potential candidates for the development of new antimicrobial agents (Chaitanya et al., 2010).
Photophysical Applications
These compounds are also being researched for their photophysical properties. Studies include the investigation of mono- and dual-branched triarylamines derived from benzothiazole for their potential use in organic light-emitting diodes (OLEDs). Their unique photophysical characteristics, such as fluorescence emission and ultrafast non-radiative decay, highlight their potential in optoelectronic applications (Feng-Ming et al., 2010).
Safety And Hazards
Orientations Futures
Benzothiazole based compounds, including 4-Phenyl-1,3-benzothiazol-2-amine, have shown promising results in the field of medicinal chemistry, particularly as anti-tubercular compounds . Future research could focus on further exploring the biological activities of these compounds and developing more potent biologically active benzothiazole-based drugs .
Propriétés
IUPAC Name |
4-phenyl-1,3-benzothiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2S/c14-13-15-12-10(7-4-8-11(12)16-13)9-5-2-1-3-6-9/h1-8H,(H2,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVSDUVSMURHKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C(=CC=C2)SC(=N3)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenyl-1,3-benzothiazol-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

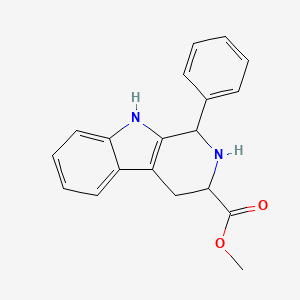
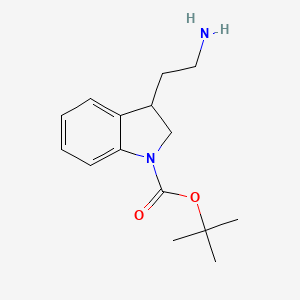

![N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-3-phenoxypropanamide hydrochloride](/img/structure/B2428738.png)
![2-{[1-(6-Ethoxypyridazine-3-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2428740.png)

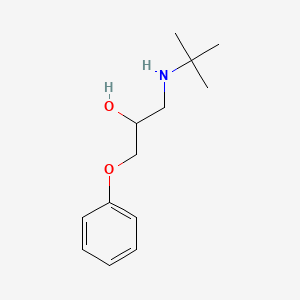
![8-Bromo-1-[(4-bromophenyl)methyl]-3-methyl-7-(2-oxopropyl)purine-2,6-dione](/img/no-structure.png)
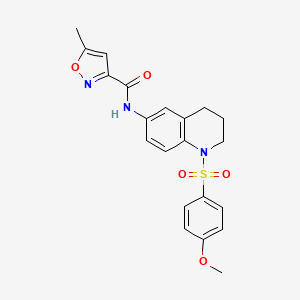
![N-(2-(1H-benzo[d]imidazol-2-yl)phenyl)-3-((4-fluorophenyl)sulfonyl)propanamide](/img/structure/B2428749.png)
